S-(2-Methylpropyl) (4-aminophenyl)carbamothioate
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Overview
Description
S-(2-Methylpropyl) (4-aminophenyl)carbamothioate is a chemical compound known for its unique structure and properties It is an ester of carbamothioic acid and is characterized by the presence of an aminophenyl group and a methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methylpropyl) (4-aminophenyl)carbamothioate typically involves the reaction of 4-aminophenyl isothiocyanate with 2-methylpropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
S-(2-Methylpropyl) (4-aminophenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aminophenyl derivatives.
Scientific Research Applications
S-(2-Methylpropyl) (4-aminophenyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Methylpropyl) (4-aminophenyl)carbamothioate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Methylpropyl) (4-methylphenyl)carbamothioate
- Methyl [(2-aminophenyl)carbamothioyl]carbamate
Uniqueness
S-(2-Methylpropyl) (4-aminophenyl)carbamothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the aminophenyl and methylpropyl groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61578-92-5 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
S-(2-methylpropyl) N-(4-aminophenyl)carbamothioate |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
InChI Key |
XKTQMGQVOWNMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
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